molecular formula C12H10ClNO B598414 4-(Benzyloxy)-2-chloropyridine CAS No. 182556-72-5

4-(Benzyloxy)-2-chloropyridine

Cat. No. B598414
Key on ui cas rn: 182556-72-5
M. Wt: 219.668
InChI Key: XZLZQERVHJHMAL-UHFFFAOYSA-N
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Patent
US05484761

Procedure details

4-Benzyloxy-2-pyridone (26.3 g, 0.131 mol) and POCl3 (200 mL) was heated at reflux for 2 h. The mixture was cooled and poured into 1 L of crushed ice and then 500 mL of ethyl acetate was added. The mixture was treated with decolorizing carbon, filtered and then treated with solid potassium carbonate until gas ceased to evolve. The mixture was filtered and the layers were separated. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were treated with decolorizing carbon, dried (MgSO4), filtered and the solvent was removed in-vacuo. The crude product was chromatographed to give 2-chloro-4-benzyloxypyridine (8 g, 28% yield) as a white solid, mp=91° C. -93° C. Anal. Calcd. for C12H10NO: C,65.61; H,4.59; N,6.38 Found: C,,65.59; H,4.55; N,6.39.
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][NH:12][C:11](=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18]>C(OCC)(=O)C>[Cl:18][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(NC=C1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
The mixture was treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with solid potassium carbonate until gas
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with ethyl acetate
ADDITION
Type
ADDITION
Details
The combined organic layers were treated with decolorizing carbon
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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